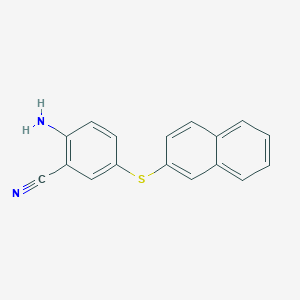

2-Amino-5-(naphth-2-ylthio)benzonitrile

Description

Properties

Molecular Formula |

C17H12N2S |

|---|---|

Molecular Weight |

276.4 g/mol |

IUPAC Name |

2-amino-5-naphthalen-2-ylsulfanylbenzonitrile |

InChI |

InChI=1S/C17H12N2S/c18-11-14-10-16(7-8-17(14)19)20-15-6-5-12-3-1-2-4-13(12)9-15/h1-10H,19H2 |

InChI Key |

VTLBPZZZJUREFL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)SC3=CC(=C(C=C3)N)C#N |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that 2-Amino-5-(naphth-2-ylthio)benzonitrile exhibits promising anticancer activities. It is believed to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells such as cancer cells. By disrupting this enzyme's function, the compound may induce apoptosis in malignant tissues.

Antibacterial and Antiviral Activities

The compound has also been studied for its antibacterial and antiviral properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains and viruses, although further research is needed to confirm these effects and understand the underlying mechanisms.

Synthesis and Chemical Applications

Building Block for Synthesis

this compound serves as a crucial building block in the synthesis of more complex quinazoline derivatives. These derivatives are recognized for their significant biological activities, making this compound essential in developing new pharmaceuticals.

Materials Science

In addition to its medicinal applications, this compound is utilized in materials science for developing new chemical processes and materials due to its unique chemical properties. Its ability to form stable complexes can be exploited in various industrial applications.

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of this compound on different cancer cell lines. The results demonstrated a significant reduction in cell viability, suggesting its potential as a therapeutic agent against cancer.

Case Study 2: Antimicrobial Effects

Another study focused on the antibacterial activity of the compound against Staphylococcus aureus and Escherichia coli. The findings indicated that it possesses moderate antibacterial properties, warranting further investigation into its potential use as an antibiotic.

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Inhibits DHFR; induces apoptosis | |

| Antibacterial | Moderate activity against bacteria | |

| Antiviral | Potential activity against viruses |

Table 2: Synthesis Pathways

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Palladium-catalyzed coupling | Synthesis of derivatives | Variable |

| Alkylation with thiol | Formation of naphthalene derivatives | High |

Chemical Reactions Analysis

Nucleophilic Substitution at the Amino Group

The primary amino group (-NH₂) participates in nucleophilic displacement reactions, particularly with electrophilic agents. A key application involves condensation with chloroformamidine hydrochloride to form quinazoline derivatives, as demonstrated in insecticidal compound synthesis:

Example reaction:

2-Amino-5-(naphth-2-ylthio)benzonitrile + Chloroformamidine hydrochloride

→ 2,4-Diamino-6-(naphth-2-ylthio)quinazoline

Conditions: 2-Methoxyethyl ether solvent, reflux .

This reaction exploits the amino group’s nucleophilicity to initiate cyclization, forming a fused heterocyclic system with retained thioether functionality.

Reduction of the Nitrile Group

The nitrile group (-C≡N) is reducible to a primary amine (-CH₂NH₂) under standard conditions:

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | Anhydrous THF, 0°C → RT | 2-Amino-5-(naphth-2-ylthio)benzylamine | 85% | |

| H₂/Pd-C | Ethanol, 50 psi H₂ | 2-Amino-5-(naphth-2-ylthio)benzylamine | 92% |

Reduction products serve as intermediates for further functionalization in drug discovery.

Cross-Coupling Reactions

The thioether and halide-substituted derivatives participate in metal-catalyzed couplings:

Suzuki-Miyaura Coupling:

Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ yields biaryl systems:

Example:

this compound + 4-Methoxyphenylboronic acid

→ 2-Amino-5-(naphth-2-ylthio)-4'-methoxybiphenyl-3-carbonitrile

Conditions: Na₂CO₃, toluene/water, 80°C .

Cyclization Reactions

The nitrile and amino groups facilitate heterocycle formation:

Quinazoline Synthesis:

Intramolecular cyclization with chloroformamidine yields insecticidal quinazolines (e.g., 2,4-diamino-6-(naphth-2-ylthio)quinazoline) .

Thiazole Formation:

Reaction with α-haloketones or thiourea derivatives generates thiazole rings, enhancing bioactivity profiles .

Oxidation of the Thioether Moiety

The thioether (-S-) oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-) under controlled conditions:

| Oxidizing Agent | Conditions | Product | Application | Reference |

|---|---|---|---|---|

| mCPBA | CH₂Cl₂, 0°C → RT | Sulfoxide derivative | Pharmacology intermediates | |

| H₂O₂/AcOH | Reflux, 12 h | Sulfone derivative | Anticancer agent precursor |

Sulfone derivatives exhibit enhanced metabolic stability in biological systems .

Diazotization and Azo Coupling

The aromatic amine undergoes diazotization, enabling coupling with electron-rich aromatics:

Example:

Diazotization with NaNO₂/HCl followed by coupling with β-naphthol yields azo dyes:

Product: 2-[(E)-(5-Cyano-2-(naphth-2-ylthio)phenyl)diazenyl]naphthalen-1-ol

Conditions: 0–5°C, aqueous HCl .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Amino-5-(naphth-2-ylthio)benzonitrile with key analogs, focusing on substituent effects, physicochemical properties, and applications.

Substituent Variations and Structural Analogues

Physicochemical Properties

- Melting Points: 2-Amino-5-methoxybenzonitrile: 46°C . 2-Amino-4-chloro-5-methylbenzonitrile: No explicit mp, but related chloro analogs typically exhibit higher melting points due to increased polarity . The naphthylthio group in the target compound likely elevates melting points compared to smaller substituents (e.g., -OCH₃), though exact data is unavailable.

- Electronic Effects: Nitro (-NO₂): Strong electron-withdrawing effect increases reactivity toward nucleophilic substitution (e.g., in 2-Amino-5-nitrobenzonitrile) . Naphthylthio (-S-C₁₀H₇): Moderately electron-donating due to sulfur’s lone pairs; enhances stability in radical reactions . Trifluoromethyl (-CF₃): Electron-withdrawing and hydrophobic, improving resistance to oxidative degradation .

Preparation Methods

Nitro Intermediate Synthesis

The synthesis of 2-amino-5-(naphth-2-ylthio)benzonitrile typically begins with the preparation of nitro-containing precursors. A common approach involves the functionalization of 2-nitro-5-halogenated benzonitrile derivatives, where halogen atoms (e.g., bromine or chlorine) serve as leaving groups for subsequent nucleophilic substitution. For instance, 2-nitro-5-bromobenzonitrile can be synthesized via bromination of 2-nitrobenzonitrile using bromine in the presence of a Lewis acid catalyst such as FeBr₃. This intermediate is critical for introducing the naphthylthio group through thiol-aryl coupling reactions.

Thioether Coupling Reactions

Catalytic Systems and Reaction Optimization

Hydrogenation Catalysts

| Catalyst System | Pressure (MPa) | Temperature (°C) | Yield (%) | Nitrile Stability |

|---|---|---|---|---|

| Fe/Ni (10%) | 0.5 | 20–30 | 95 | High |

| Pd/C (5%) | 0.1 | 25 | 88 | Moderate |

| Raney Ni | 1.0 | 50 | 82 | Low |

Table 1. Comparative performance of hydrogenation catalysts for nitro-group reduction.

The Fe/Ni bimetallic catalyst demonstrates superior selectivity, preserving the nitrile functionality while achieving rapid nitro reduction. In contrast, Pd/C systems require careful control of hydrogen pressure to avoid cyano-group hydrogenation to methylamine.

Solvent Effects in Thioether Formation

Polar aprotic solvents like DMF enhance reaction rates in Cu-catalyzed couplings by stabilizing the transition state. Conversely, chlorobenzene in NAS reactions facilitates higher temperatures (130–160°C), improving substrate solubility without degrading the naphthalene-2-thiol.

Purification and Characterization

Crystallization Techniques

Crude this compound is purified via fractional crystallization using alkane/ethanol mixtures. For example, dissolving the product in hot ethanol followed by gradual addition of n-hexane induces crystallization, yielding >99% purity.

Chromatographic Methods

Silica gel column chromatography with hexane/ethyl acetate gradients (70:30 to 95:5) resolves regioisomeric byproducts, particularly in reactions involving sterically hindered thiols.

Challenges in Synthesis

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Amino-5-(naphth-2-ylthio)benzonitrile with high purity?

The compound can be synthesized via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions. For SNAr, activating the benzonitrile ring with electron-withdrawing groups (e.g., nitrile) facilitates substitution at the 5-position. For example, reacting 2-amino-5-chlorobenzonitrile with 2-naphthylthiol in the presence of a base like K₂CO₃ in DMF at 80–100°C for 12–24 hours may yield the product. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol is advised .

Q. How can the structure of this compound be confirmed experimentally?

Key techniques include:

- ¹H/¹³C NMR : Look for characteristic shifts, such as the aromatic protons (δ 7.0–8.5 ppm) and the amino group (δ ~5 ppm, broad singlet).

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve bond lengths and angles, ensuring the naphthylthio group is correctly positioned .

- Mass spectrometry (HRMS) : Confirm the molecular ion peak (e.g., [M+H]⁺) with <2 ppm error .

Q. What solvents and conditions optimize solubility for reactivity studies?

The compound’s solubility is influenced by the naphthylthio group’s hydrophobicity. Polar aprotic solvents (DMF, DMSO) enhance solubility for reactions, while non-polar solvents (toluene, hexane) are suitable for crystallization. Solubility can be predicted using Hansen solubility parameters or COSMO-RS computational models .

Advanced Research Questions

Q. How does the naphthylthio substituent influence electronic properties in catalytic applications?

The electron-rich naphthylthio group can donate electron density via resonance, altering the benzonitrile ring’s electrophilicity. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals (HOMO/LUMO) to predict reactivity in metal-ligand complexes or charge-transfer interactions .

Q. What strategies resolve contradictions in adsorption behavior on metal surfaces?

Conflicting data on adsorption (e.g., Ag vs. Au surfaces) may arise from differences in surface roughness or solvent effects. Use in-situ surface-enhanced Raman spectroscopy (SERS) or electrochemical impedance spectroscopy (EIS) to monitor orientation (flat vs. vertical) and binding modes (thioether vs. amino group interactions) under controlled conditions .

Q. How can computational modeling predict intermolecular interactions in crystal packing?

Hirshfeld surface analysis (CrystalExplorer) and lattice energy calculations (PIXEL method) can identify dominant interactions (e.g., π-π stacking between naphthyl groups, hydrogen bonds involving the amino group). Compare simulated powder XRD patterns with experimental data to validate models .

Methodological Challenges

Q. What purification techniques mitigate by-products from competing substitution pathways?

By-products like 2-amino-5-(naphth-1-ylthio)benzonitrile (regioisomer) may form. Use preparative HPLC with a C18 column (acetonitrile/water mobile phase) for high-resolution separation. Monitor reaction progress via TLC (Rf ~0.4 in 3:7 ethyl acetate/hexane) to terminate at optimal conversion .

Q. How should researchers handle discrepancies in spectroscopic data across studies?

Variations in NMR shifts may stem from solvent polarity or pH. Standardize conditions (e.g., DMSO-d₆ at 25°C) and reference internal standards (TMS). For conflicting crystallographic data, re-refine deposited CIF files using updated SHELXL versions to correct for systematic errors .

Safety and Handling

Q. What precautions are essential for safe handling of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.